molecular formula C20H17N5OS B7538621 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide

1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No. B7538621
M. Wt: 375.4 g/mol
InChI Key: PEKVBVLKUXPJSE-UHFFFAOYSA-N
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Description

1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the triazole family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide in lab experiments is its unique structure and properties. This compound has a triazole ring, which makes it a useful scaffold for the development of new drugs. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. One limitation is that the synthesis of this compound can be challenging and may require specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential as an anticancer agent. Another direction is to explore the use of this compound as a scaffold for the development of new drugs. Finally, future research could focus on optimizing the synthesis method of this compound to improve yield and purity.

Synthesis Methods

The synthesis of 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide involves the reaction of 5-benzyl-1,3-thiazol-2-amine with benzyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the product is typically around 60-70%.

Scientific Research Applications

1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a lead molecule for the development of new drugs. Specifically, this compound has been studied for its potential as an anticancer agent.

properties

IUPAC Name

1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(18-14-25(24-23-18)13-16-9-5-2-6-10-16)22-20-21-12-17(27-20)11-15-7-3-1-4-8-15/h1-10,12,14H,11,13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVBVLKUXPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide

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